N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034496-51-8
VCID: VC6566712
InChI: InChI=1S/C14H16FN3O3S2/c15-10-8-16-14(17-9-10)21-12-5-3-11(4-6-12)18-23(19,20)13-2-1-7-22-13/h1-2,7-9,11-12,18H,3-6H2
SMILES: C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=C(C=N3)F
Molecular Formula: C14H16FN3O3S2
Molecular Weight: 357.42

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide

CAS No.: 2034496-51-8

VCID: VC6566712

Molecular Formula: C14H16FN3O3S2

Molecular Weight: 357.42

* For research use only. Not for human or veterinary use.

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide - 2034496-51-8

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a synthetic compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an in-depth review of its chemical properties, synthesis, and potential applications based on available data.

Synthesis and Methods

3.1 General Synthetic Pathway
The synthesis involves:

  • Functionalization of cyclohexane with a 5-fluoropyrimidin-2-yloxy group.

  • Coupling the intermediate with thiophene-2-sulfonyl chloride under appropriate conditions to form the sulfonamide bond.

3.2 Key Reagents and Conditions

  • Reagents: Thiophene sulfonyl chloride, fluoropyrimidine derivatives.

  • Conditions: Typically involves base-mediated nucleophilic substitution reactions.

Potential Applications

4.1 Medicinal Chemistry
The compound's structure suggests potential as:

  • Anticancer Agent: Sulfonamides are known for their anticancer properties, particularly in inhibiting enzymes like carbonic anhydrase .

  • Antimicrobial Activity: Sulfonamides are widely used in antimicrobial therapies .

4.2 Drug Design
The fluoropyrimidine moiety may enhance binding affinity to biological targets such as kinases or nucleotide-binding proteins, making it a candidate for further pharmacological studies.

Biological Activity

5.1 Hypothetical Mechanism of Action
The compound may act by:

  • Inhibiting enzymes or receptors due to its sulfonamide group.

  • Interfering with nucleic acid metabolism via the fluoropyrimidine moiety.

5.2 Drug-Like Properties
Preliminary computational studies (e.g., SwissADME analysis) suggest favorable pharmacokinetic profiles such as good bioavailability and drug-likeness .

Future Directions

Further studies are needed to:

  • Evaluate the compound's biological activity in vitro and in vivo.

  • Optimize its pharmacokinetic properties for drug development.

  • Explore structure-activity relationships (SAR) to enhance potency.

This comprehensive review highlights N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide as a promising candidate for further research in medicinal chemistry and drug discovery.

Note: The information provided is based on available data and computational predictions.

CAS No. 2034496-51-8
Product Name N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide
Molecular Formula C14H16FN3O3S2
Molecular Weight 357.42
IUPAC Name N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C14H16FN3O3S2/c15-10-8-16-14(17-9-10)21-12-5-3-11(4-6-12)18-23(19,20)13-2-1-7-22-13/h1-2,7-9,11-12,18H,3-6H2
Standard InChIKey CXNWGMVNBDQLLO-HAQNSBGRSA-N
SMILES C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=C(C=N3)F
Solubility not available
PubChem Compound 91626440
Last Modified Aug 18 2023

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